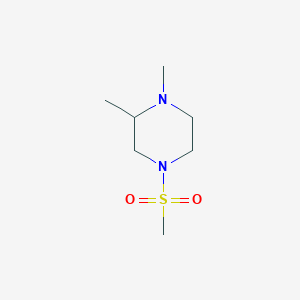

4-Methanesulfonyl-1,2-dimethylpiperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery

The prevalence of the piperazine scaffold in pharmaceuticals is a testament to its versatility and favorable drug-like properties. ijrrjournal.comresearchgate.net Its significance can be attributed to several key factors that make it an advantageous component in the design of new therapeutic agents.

The piperazine moiety is widely recognized as a "privileged structure" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The ability of the piperazine ring to serve as a versatile scaffold allows for the introduction of various substituents at its two nitrogen atoms, enabling the creation of large and diverse chemical libraries for screening against a wide array of biological targets. This adaptability has led to the incorporation of the piperazine ring in drugs targeting different therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. researchgate.netwisdomlib.org

The inclusion of a piperazine ring in a drug molecule can significantly influence its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profiles. The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally increases the water solubility of the parent molecule. This enhanced solubility can lead to improved oral bioavailability. Furthermore, the basic nature of the piperazine nitrogens allows them to participate in ionic interactions with biological targets, such as acidic residues in the binding sites of enzymes and receptors. By modifying the substituents on the piperazine ring, medicinal chemists can fine-tune the lipophilicity, polarity, and basicity of a compound, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for its intended target. researchgate.net

The piperazine ring typically adopts a chair conformation, which provides a three-dimensional structure that can be exploited for specific interactions with biological macromolecules. The conformational flexibility of the piperazine ring allows it to adapt to the topography of various binding sites. The nitrogen atoms of the piperazine ring are nucleophilic and can readily participate in various chemical reactions, making it a straightforward synthon for the construction of more complex molecules. This reactivity allows for the facile introduction of a wide range of functional groups, further expanding the chemical space that can be explored in drug discovery programs.

Overview of Sulfonamide and Methanesulfonyl Moieties in Bioactive Compounds

The sulfonamide functional group (-SO₂NR₂) has a long and storied history in medicinal chemistry, beginning with the discovery of the antibacterial sulfonamide drugs. This moiety is a key component in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The methanesulfonyl group (CH₃SO₂-), a specific type of sulfonamide, is often incorporated into drug candidates to modulate their properties.

The methanesulfonyl group is a strong hydrogen bond acceptor and can improve the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Its introduction can also alter the electronic properties and conformation of a molecule, potentially leading to enhanced target binding and improved efficacy.

Contextualization of 4-Methanesulfonyl-1,2-dimethylpiperazine within Piperazine Chemistry

The compound this compound emerges from the confluence of these two important pharmacophores: the piperazine scaffold and the methanesulfonyl group. The piperazine core provides a proven framework with desirable physicochemical and pharmacological properties. The addition of the methanesulfonyl group at the 4-position is expected to influence the compound's polarity, solubility, and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7-6-9(12(3,10)11)5-4-8(7)2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEZWRIBEBICOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Approaches to N-Sulfonylation of Piperazine (B1678402) Rings

The introduction of a methanesulfonyl group onto a nitrogen atom of the piperazine ring is a critical step in the synthesis of 4-Methanesulfonyl-1,2-dimethylpiperazine. This transformation is typically achieved through the reaction of a piperazine derivative with methanesulfonyl chloride.

Methanesulfonyl Chloride Coupling Reactions with Substituted Piperazines

The direct coupling of methanesulfonyl chloride with a pre-formed 1,2-dimethylpiperazine (B29698) ring is a primary strategy for the synthesis of the target compound. This reaction involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.

The efficiency of the N-sulfonylation reaction is highly dependent on the chosen reaction conditions. Key parameters for optimization include the solvent, temperature, and the stoichiometry of the reactants. A typical procedure involves the reaction of the piperazine derivative with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

The choice of solvent can significantly influence the reaction rate and yield. Dichloromethane is a commonly used solvent for such reactions. mdpi.com The stoichiometry of the reactants must be carefully controlled to favor the desired monosulfonylated product. Using a slight excess of the piperazine substrate relative to the methanesulfonyl chloride can help to minimize the formation of di-sulfonylation byproducts. The reaction is often carried out at reduced temperatures, such as 0 °C, to control the reactivity and improve selectivity. mdpi.com

Table 1: Representative Conditions for N-Sulfonylation Reactions

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM), Chloroform | Aprotic, inert solvent that solubilizes reactants. |

| Base | Triethylamine (TEA), Pyridine | Scavenges HCl byproduct, driving the reaction forward. mdpi.comresearchgate.net |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. mdpi.com |

| Stoichiometry | Near 1:1 ratio of amine to sulfonyl chloride | Minimizes di-sulfonylation. |

A primary challenge in the N-sulfonylation of piperazines is the potential for di-sulfonylation, where both nitrogen atoms of the piperazine ring react with the sulfonyl chloride. researchgate.net In the case of 1,2-dimethylpiperazine, one nitrogen is tertiary and thus unreactive towards sulfonylation, which simplifies the reaction. However, in the synthesis of related piperazine sulfonamides from unsubstituted piperazine, the formation of the symmetrical N,N'-disubstituted byproduct is a significant concern. researchgate.net

Strategies to minimize di-sulfonylation include:

Controlled addition of the sulfonylating agent: Slow, dropwise addition of methanesulfonyl chloride to the piperazine solution can help maintain a low concentration of the electrophile, favoring monosubstitution.

Use of a protecting group: One nitrogen of the piperazine can be protected with a removable group (e.g., Boc), followed by sulfonylation of the unprotected nitrogen and subsequent deprotection. nih.gov

Stoichiometric control: As mentioned, precise control of the reactant ratios is crucial.

Chemoselective N-Monosubstitution Protocols for Piperazines

Achieving chemoselective N-monosubstitution is a well-established challenge in piperazine chemistry. researchgate.net Direct monosubstitution reactions often result in a mixture of monosubstituted, disubstituted, and unreacted starting material. researchgate.netbenthamdirect.com

A simplified protocol for the direct chemoselective preparation of N-monosubstituted piperazines involves the use of the piperazin-1-ium (B1237378) cation. researchgate.netbenthamdirect.com By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, allowing the other nitrogen to react selectively with an electrophile like methanesulfonyl chloride. researchgate.netbenthamdirect.com This method avoids the need for traditional protecting group strategies, which involve multiple synthetic steps of protection and deprotection. nih.gov

Synthesis of Methylated Piperazine Ring Systems

The synthesis of the 1,2-dimethylpiperazine core is a prerequisite for the final N-sulfonylation step. The piperazine ring is a prevalent scaffold in pharmaceuticals, but the majority of drugs feature substitution only at the nitrogen atoms. rsc.orgnih.gov The synthesis of carbon-substituted piperazines, such as 1,2-dimethylpiperazine, presents a greater synthetic challenge and represents an area of active research to explore new chemical space. rsc.orgnih.govresearchgate.net

Stereoselective Approaches to Carbon-Substituted Piperazine Pharmacophores

The presence of a chiral center at the C-2 position of 1,2-dimethylpiperazine necessitates stereoselective synthetic methods to control the three-dimensional arrangement of the substituents. Asymmetric synthesis of carbon-substituted piperazines is crucial, as the biological activity of chiral drugs often resides in a single enantiomer. rsc.org

Various strategies have been developed for the asymmetric synthesis of carbon-substituted piperazines: nih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring. cnr.it The inherent stereochemistry of the starting material is transferred to the final product.

Catalytic Asymmetric Synthesis: The use of chiral catalysts can enable the enantioselective synthesis of piperazine derivatives. For example, catalytic asymmetric allylation of piperazin-2-ones has been reported as a route to α-tertiary piperazines. nih.gov

Diastereoselective Synthesis: In some cases, the stereochemistry can be controlled through diastereoselective reactions, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. cnr.it For instance, the metalation and reaction with electrophiles of chiral 2-oxopiperazines can lead to diastereomerically enriched products. cnr.it

Recent advances have also demonstrated iridium-catalyzed methods for the regio- and diastereoselective synthesis of C-substituted piperazines from the coupling of imines. nih.gov Such methods offer an atom-economical route to complex piperazine structures under mild conditions. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a compound influence its biological activity. For a molecule such as this compound, derivatization strategies are employed to systematically modify the core structure, generating a library of analogs. These analogs are then tested to identify key structural motifs responsible for efficacy, potency, and metabolic stability. The primary points for derivatization on this scaffold include the methanesulfonyl group, various positions on the piperazine ring, and the existing methyl groups.

Derivatization involving this position typically proceeds via cleavage of the sulfonyl group under specific, often harsh, reductive or hydrolytic conditions. Once the N-S bond is cleaved, the resulting secondary amine at N-4 becomes a nucleophilic center, readily available for reaction with a wide array of electrophiles. This two-step process effectively allows for the "substitution" of the methanesulfonyl group, enabling the introduction of diverse functionalities to probe their impact on biological activity.

Table 1: Representative Transformations at the N-4 Position Following Mesyl Group Cleavage

| Starting Material | Reagents for Cleavage | Intermediate | Electrophile for Derivatization | Final Product Moiety |

|---|---|---|---|---|

| This compound | 1. LiAlH₄ or HBr/AcOH | 1,2-Dimethylpiperazine | R-COCl (Acyl Chloride) | N-Acyl |

| This compound | 1. LiAlH₄ or HBr/AcOH | 1,2-Dimethylpiperazine | R-SO₂Cl (Sulfonyl Chloride) | N-Sulfonyl |

| This compound | 1. LiAlH₄ or HBr/AcOH | 1,2-Dimethylpiperazine | R-X (Alkyl Halide) | N-Alkyl |

This table illustrates a general strategy. Specific conditions may vary based on the substrate.

Altering the substitution pattern on the carbon atoms of the piperazine ring is a critical strategy for optimizing pharmacokinetic and pharmacodynamic properties. Introducing substituents can alter the molecule's conformation, lipophilicity, and metabolic stability. Research on other piperazine-containing scaffolds, such as imidazolopiperazines for antimalarial agents, has demonstrated the significant impact of substitution on the piperazine core. nih.gov

In the case of this compound, the existing methyl group at the C-2 position already introduces a chiral center. Further functionalization can occur at the C-3, C-5, and C-6 positions. This can be achieved either by starting with pre-functionalized piperazine precursors or through direct C-H functionalization of the assembled ring, although the latter is often more challenging. For SAR studies, gem-dimethyl substitution at a single carbon has proven to be an effective strategy to improve metabolic stability and potency by blocking potential sites of metabolism. nih.gov

In a study on imidazolopiperazines, substitution on the ethylene (B1197577) carbons of the piperazine ring was explored to enhance antimalarial properties. nih.gov The introduction of dimethyl groups at the 8-position (equivalent to C-3 or C-5 in a standard piperazine) had a significant positive effect on potency. nih.gov These optimized analogs exhibited improved in vitro metabolic stability and, consequently, enhanced oral exposure in mice. nih.gov This approach provides a clear blueprint for how functionalization of the piperazine ring of this compound could be pursued for SAR exploration.

Table 2: Impact of Piperazine Ring Substitution on Antimalarial Activity (Model System)

| Compound | Piperazine Ring Substitution | In Vitro Potency (EC₅₀, nM) | hERG Inhibition (% @ 10 µM) |

|---|---|---|---|

| Analog 27 | Unsubstituted | 16 | 65 |

| Analog 22 | 8,8-dimethyl | 1.4 | 20 |

| Analog 25 | 8-methyl | 6.4 | Not Reported |

| Analog 26 | 7,7-dimethyl | 29 | Not Reported |

Data derived from a study on imidazolopiperazine antimalarials, serving as a model for SAR on the piperazine core. nih.gov

To efficiently explore the SAR of this compound, parallel synthesis is an indispensable tool. mdpi.com This high-throughput approach allows for the rapid generation of a large, structurally diverse library of related compounds from a common intermediate. mdpi.comnih.gov Both solid-phase and solution-phase methodologies can be employed.

In a typical solid-phase synthesis workflow, a piperazine-based scaffold could be anchored to a resin support. This immobilized intermediate is then subjected to a series of reactions in parallel, introducing diversity at specific points on the molecule. For example, after immobilizing a suitable piperazine precursor, one nitrogen could be reacted with methanesulfonyl chloride, while the other is reacted with a diverse set of building blocks. Subsequent modifications to the piperazine ring could follow. Finally, the desired products are cleaved from the resin, purified, and submitted for biological screening. nih.gov

This combinatorial chemistry approach is highly efficient for exploring a wide chemical space around the core scaffold. mdpi.com The reaction of a piperazine intermediate with various commercially available carboxylic acids, for instance, can quickly generate a large library of N-acylated derivatives. mdpi.com Such methods are crucial for identifying initial hits and optimizing lead compounds in drug discovery programs. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environment Analysis

Predicted ¹H NMR Chemical Shifts for 4-Methanesulfonyl-1,2-dimethylpiperazine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methanesulfonyl (SO₂CH₃) | ~2.8 - 3.2 | Singlet |

| N-Methyl (N-CH₃) | ~2.2 - 2.5 | Singlet/Doublet |

| C-Methyl (C-CH₃) | ~1.0 - 1.3 | Doublet |

| Piperazine (B1678402) Ring Protons | ~2.5 - 3.5 | Multiplets |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Backbone Characterization

In the ¹³C NMR spectrum, each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the methanesulfonyl group is expected to be found in the range of 35-45 ppm. The carbons of the N-methyl and C-methyl groups will also have characteristic chemical shifts. The four carbon atoms of the piperazine ring are expected to show distinct signals, with their chemical shifts being sensitive to the substitution pattern and the ring's conformation. The carbon atom attached to the sulfonyl group will be shifted downfield compared to the other piperazine carbons.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methanesulfonyl (SO₂CH₃) | ~35 - 45 |

| N-Methyl (N-CH₃) | ~45 - 55 |

| C-Methyl (C-CH₃) | ~15 - 25 |

| Piperazine Ring Carbons | ~40 - 60 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the sulfonyl group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additionally, the C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium to Strong |

| Amine (C-N) | Stretch | 1250 - 1020 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₇H₁₆N₂O₂S), the calculated molecular weight is 192.28 g/mol . chemguide.co.uk In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z 192 would be expected, although its intensity may vary.

The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of the methanesulfonyl group. Common fragmentation pathways for piperazine derivatives often involve the cleavage of the C-C and C-N bonds within the ring, leading to characteristic fragment ions. The loss of the methanesulfonyl radical (•SO₂CH₃, mass 79) or related fragments would also be a prominent feature.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly available, the structure of a closely related compound, 4-(Methylsulfonyl)piperazin-1-ium chloride, has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net This data provides valuable insights into the likely solid-state conformation.

In the reported structure of the analogous salt, the piperazine ring adopts a stable chair conformation. nih.govresearchgate.net This is the expected low-energy conformation for a six-membered heterocyclic ring. The methanesulfonyl group is situated in an equatorial position on the piperazine ring. nih.govresearchgate.net It is highly probable that the piperazine ring in this compound also adopts a chair conformation, with the substituents occupying positions that minimize steric hindrance.

Crystallographic Data for the Analogous 4-(Methylsulfonyl)piperazin-1-ium chloride nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.0231 (1) |

| b (Å) | 9.1097 (2) |

| c (Å) | 7.9852 (2) |

| β (°) | 100.700 (1) |

| V (ų) | 430.52 (2) |

| Z | 2 |

Advanced Vibrational Spectroscopy Techniques for Molecular Identification

Raman spectroscopy, another form of vibrational spectroscopy, offers complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the sulfonyl group and the skeletal vibrations of the piperazine ring. Since S=O symmetric stretching is typically a strong band in Raman spectra, this would be a key diagnostic peak. The C-S and S-N bonds would also exhibit characteristic Raman shifts.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Reaction Pathway Analysis and Synthesis Optimization

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules, providing a foundational understanding of chemical reactions. These calculations can map out the entire energy landscape of a reaction, helping chemists devise more efficient synthetic routes.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used approach in chemistry and materials science to predict the properties of molecules and solids. mdpi.com In the context of synthesis, DFT is instrumental for predicting the activation energy barriers of reaction steps. By calculating the energy of reactants, transition states, and products, DFT can identify the rate-limiting step in a synthetic pathway and provide insights into the reaction mechanism. researchgate.net

For the synthesis of piperazine (B1678402) derivatives, DFT can be used to model key bond-forming reactions. For instance, in the synthesis of related sulfonamides, DFT could be used to calculate the energy barrier for the reaction between a piperazine precursor and methanesulfonyl chloride. mdpi.com A lower predicted energy barrier would suggest a more facile reaction under milder conditions. While specific DFT studies predicting the energy barriers for the synthesis of 4-Methanesulfonyl-1,2-dimethylpiperazine are not documented in available literature, the methodology remains a standard approach for such investigations. mdpi.comresearchgate.net

Table 1: Illustrative DFT Data for a Hypothetical Reaction Step This table represents the type of data generated from DFT calculations for predicting reaction feasibility.

| Reaction Step | Initial State Energy (kcal/mol) | Transition State Energy (kcal/mol) | Final State Energy (kcal/mol) | Activation Energy Barrier (kcal/mol) |

| N-sulfonylation | -150.2 | -125.5 | -175.8 | 24.7 |

Transition State Modeling for Synthetic Yield Enhancement

Transition state modeling is a critical component of reaction pathway analysis that focuses on identifying the high-energy, transient molecular structure that exists between reactants and products. The geometry and energy of this transition state, often calculated using methods like DFT, directly determine the reaction rate. researchgate.net

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, such as a protein or enzyme, to design and identify compounds that can bind to it and modulate its function. researchgate.netnih.gov This rational approach is a cornerstone of modern drug discovery. If this compound were to be investigated as a potential drug candidate, SBDD methodologies would be essential.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net In SBDD, docking is used to place a candidate molecule, such as this compound, into the binding site of a target protein. The output is a "binding pose" and a "docking score," which estimates the binding affinity. researchgate.net

The analysis of the binding pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.gov For example, in studies of related piperazine-based compounds, docking has been used to understand how they bind to enzymes, revealing that specific substituents can form crucial interactions that enhance binding affinity. mdpi.comnih.gov A hypothetical docking of this compound would analyze the interactions formed by its methylsulfonyl group and the dimethylpiperazine core to predict its binding mode and relative affinity.

Table 2: Example Molecular Docking Results for a Ligand-Protein Complex This table illustrates typical results from a molecular docking simulation.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Hypothetical Kinase | -7.8 | ASP-150 | Hydrogen Bond |

| LEU-88 | Hydrophobic | |||

| VAL-96 | Hydrophobic | |||

| LYS-102 | Electrostatic |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Protein-Ligand Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target complex. mdpi.com MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of the protein and the stability of the ligand's binding pose. mdpi.comnih.gov

An MD simulation can reveal whether the initial binding pose predicted by docking is stable or if the ligand shifts to an alternative conformation within the binding site. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand, which measures its movement from the initial pose, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions. A stable complex is typically characterized by a low and converged RMSD value for the ligand over the simulation time. This validation step is crucial for confirming that the interactions predicted by docking are maintained in a dynamic, solvated environment.

To obtain a more accurate prediction of binding affinity than docking scores provide, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used. nih.gov The MM-GBSA method calculates the binding free energy by analyzing snapshots taken from an MD simulation trajectory. frontiersin.org

This approach computes the energy difference between the bound complex and the unbound protein and ligand. nih.gov The total binding free energy (ΔG_bind) is broken down into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. nih.gov This detailed energy breakdown helps identify the primary forces driving the binding interaction. A more negative ΔG_bind value indicates a higher predicted binding affinity. researchgate.net For this compound, an MM-GBSA calculation would provide a quantitative estimate of its binding strength to a target, which is critical for prioritizing candidates in a drug discovery pipeline.

Table 3: Example of MM-GBSA Binding Free Energy Components This table shows a representative breakdown of energies calculated by the MM-GBSA method.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -20.1 |

| Polar Solvation Energy (ΔG_pol) | +38.7 |

| Non-Polar Solvation Energy (ΔG_nonpol) | -4.3 |

| Binding Free Energy (ΔG_bind) | -31.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new compounds and in understanding the molecular properties that govern their biological effects.

Multivariate Regression Analysis for Bioactivity Correlation

Multivariate regression analysis in QSAR involves developing equations that correlate multiple physicochemical or structural descriptors of molecules with their biological activity. For a hypothetical series of analogs of this compound, this would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be statistically correlated with experimentally determined biological activities to generate a predictive model. However, no such specific multivariate regression analysis has been documented for this compound itself.

3D-QSAR for Correlating Substituent Effects with Bioactivity

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of how the three-dimensional arrangement of atoms in a molecule influences its interaction with a biological target. These methods generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity. A 3D-QSAR study of this compound and its derivatives would require a set of active compounds with a known binding mode to a specific biological target, information which is currently unavailable.

In Silico Prediction and Modulation of Drug-like Properties

In silico tools are widely used in drug discovery to predict the "drug-likeness" of a compound, which encompasses its physicochemical and pharmacokinetic properties. These predictions help in prioritizing compounds for synthesis and experimental testing.

Computational Assessment of Solubility and Lipophilicity (e.g., LogP, LogD)

Aqueous solubility and lipophilicity are critical determinants of a drug's absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. The distribution coefficient (LogD) is a pH-dependent measure of lipophilicity. While experimental determination is the gold standard, numerous computational models can predict these values based on a molecule's structure. For this compound, these predictive models could be applied; however, without experimental validation, the accuracy of such predictions remains theoretical.

Table 1: Hypothetical Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| LogP | N/A | N/A |

| LogD (pH 7.4) | N/A | N/A |

| Aqueous Solubility | N/A | N/A |

| Note: This table is for illustrative purposes only. No specific predicted data for this compound was found in the searched literature. |

Prediction of Pharmacokinetic Parameters for Lead Optimization

The journey of a drug through the body is described by its pharmacokinetic profile. Computational models can predict various pharmacokinetic parameters, which is invaluable for optimizing lead compounds in drug discovery. nih.gov These models are often built using machine learning algorithms trained on large datasets of known drugs and their pharmacokinetic properties. nih.gov The prediction of such parameters for this compound would be possible using these general models, but the results would be purely predictive and lack specific experimental backing.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Drug Design

ADME properties determine the bioavailability and residence time of a drug in the body. In silico ADME prediction is a crucial component of modern drug design, helping to identify potential liabilities early in the discovery process. Various software and web-based tools are available to predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and excretion pathways. While these tools could be used to generate a hypothetical ADME profile for this compound, no such specific predictions have been published.

Table 2: Hypothetical Predicted ADME Properties

| ADME Parameter | Prediction | Confidence |

| Human Intestinal Absorption | N/A | N/A |

| Blood-Brain Barrier Penetration | N/A | N/A |

| CYP450 2D6 Inhibition | N/A | N/A |

| Renal Excretion | N/A | N/A |

| Note: This table is for illustrative purposes only. No specific predicted data for this compound was found in the searched literature. |

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies of Piperazine (B1678402) Derivatives

PI3 Kinase Inhibition and its Role in Hyperproliferative Disorders

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently deregulated in a variety of human cancers, making it a significant target for therapeutic intervention. mdpi.comnih.gov The pathway plays a crucial role in cell growth, survival, and proliferation; its aberrant activation is a common feature in many tumors. mdpi.comnih.gov Consequently, the development of PI3K inhibitors has been a major focus in oncology research.

A notable example of a piperazine-containing PI3K inhibitor is GDC-0941 (Pictilisib), identified as a potent, selective, and orally bioavailable inhibitor of class I PI3K. nih.govresearchgate.net This compound, a thieno[3,2-d]pyrimidine (B1254671) derivative incorporating a 4-methanesulfonyl-piperazin-1-ylmethyl moiety, has been evaluated in clinical trials for cancer treatment. nih.gov Research has also led to the identification of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine derivatives as highly potent and selective inhibitors of PI3Kδ, an isoform whose inhibition is considered a therapeutic strategy for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. nih.gov Studies on various piperazine derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting multiple signaling pathways, including the PI3K/AKT pathway. researchgate.net

| Compound | Target | Significance |

| GDC-0941 (Pictilisib) | Class I PI3 Kinase | Potent, orally bioavailable inhibitor evaluated for cancer therapy. nih.gov |

| 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine derivatives | PI3Kδ | Highly potent and selective inhibitors with potential for treating autoimmune diseases. nih.gov |

MTHFD2 Enzyme Inhibition and Selectivity for Cancer Treatment

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme involved in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids required for cell growth and proliferation. patsnap.comresearchgate.net MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in most healthy adult tissues. patsnap.comnih.gov This differential expression pattern makes MTHFD2 an attractive and selective target for cancer therapy. patsnap.comnih.gov

Inhibition of MTHFD2 disrupts the folate cycle, impairing the synthesis of biomolecules necessary for DNA replication and protein synthesis, which ultimately leads to the death of rapidly dividing cancer cells. patsnap.com Furthermore, MTHFD2 inhibition can induce replication stress and compromise the cellular redox balance, adding to its anti-cancer effects. patsnap.comnih.gov Research has focused on developing potent and isozyme-selective MTHFD2 inhibitors. While early inhibitors like the folate analog LY345899 showed activity against both MTHFD2 and its cytosolic counterpart MTHFD1, subsequent efforts have aimed for greater selectivity. nih.govnih.gov Structure-based drug design has led to the discovery of novel non-folate scaffold inhibitors, such as those with a tricyclic coumarin (B35378) core, which exhibit high selectivity for MTHFD2 over MTHFD1. sci-hub.se One such optimized compound, DS18561882, demonstrated potent cell-based activity and in vivo tumor growth inhibition upon oral administration in a mouse xenograft model. sci-hub.se The development of potent, selective, and orally available MTHFD2 inhibitors represents a promising therapeutic strategy for MTHFD2-overexpressing cancers. nih.govsci-hub.se

| Inhibitor Class | Scaffold Type | Key Finding |

| LY345899 | Folate Analog | Early inhibitor with dual activity against MTHFD1 and MTHFD2. nih.govnih.gov |

| DS18561882 | Tricyclic Coumarin (Non-folate) | Potent and highly selective MTHFD2 inhibitor with oral bioavailability and in vivo anti-tumor activity. sci-hub.se |

SARS-CoV-2 Protease Enzyme Inhibition

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, processing viral polyproteins to produce functional proteins. nih.govnih.gov Its critical role in the viral life cycle and high conservation among coronaviruses make it a prime target for the development of antiviral drugs. nih.govnih.govacs.org

Researchers have designed and synthesized numerous piperazine derivatives as both covalent and non-covalent inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov In one study, a series of nonpeptidic covalent inhibitors with a piperazine scaffold were developed. nih.govacs.org Among these, the compound GD-9 was identified as a particularly potent inhibitor, with a half-maximal inhibitory concentration (IC50) of 0.18 μM against the Mpro enzyme and an effective concentration (EC50) of 2.64 μM against the SARS-CoV-2 virus in cell-based assays. nih.govacs.org X-ray crystallography confirmed that GD-9 covalently binds to the active site of Mpro. nih.govacs.org Molecular docking studies of other structurally diverse piperazine-based compounds have also shown favorable binding interactions with the protease, suggesting their potential as inhibitors. nih.gov The development of these piperazine-based Mpro inhibitors provides a valuable foundation for creating more effective therapeutics for COVID-19. nih.govmdpi.com

| Compound | Type | IC50 (Mpro) | EC50 (SARS-CoV-2) |

| GD-9 | Covalent Piperazine Derivative | 0.18 μM | 2.64 μM |

Acetylcholinesterase (AChE) Inhibition in Neurodegenerative Contexts

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govnih.gov A key feature of AD is the dysfunction of the central cholinergic system, which involves the neurotransmitter acetylcholine (B1216132). nih.gov Acetylcholinesterase (AChE) is the enzyme responsible for hydrolyzing acetylcholine, and its inhibition is a primary strategy for the symptomatic treatment of AD. nih.govnih.govresearchgate.net

Piperazine derivatives have been extensively investigated as AChE inhibitors. nih.govnih.gov For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were designed as analogs of the approved drug donepezil. nih.gov Among these, a compound with an ortho-chlorine substitution (compound 4a) exhibited the highest potency with an IC50 value of 0.91 μM. nih.gov Other studies have explored hybrid molecules, such as benzothiazole–piperazine hybrids, which demonstrate multifunctional properties. rsc.org Compound 12 from this series emerged as a potent and selective AChE inhibitor (IC50 = 2.31 μM) that also possesses Aβ aggregation inhibition and neuroprotective properties. rsc.org Molecular docking studies have shown that piperazine derivatives can interact with key residues in both the catalytic and peripheral anionic sites of the AChE enzyme, the latter being relevant for inhibiting Aβ aggregation. researchgate.net

| Compound/Series | Key Feature | IC50 (AChE) |

| Compound 4a (2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) | Donepezil-like analog | 0.91 μM |

| Compound 12 (Benzothiazole–piperazine hybrid) | Multifunctional agent | 2.31 μM |

| PMS1339 | Piperazine derivative | 4.41 μM (mice brain AChE) |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govfrontiersin.org Inhibition of MAGL leads to an increase in 2-AG levels while simultaneously reducing levels of arachidonic acid, a precursor to pro-inflammatory prostaglandins. nih.govfrontiersin.org This dual action makes MAGL an attractive therapeutic target for neurological and neurodegenerative diseases, inflammation, and pain. mdpi.comnih.govmdpi.com

Both reversible and irreversible MAGL inhibitors based on the piperazine scaffold have been developed. nih.govfrontiersin.org For instance, a series of 3-piperazinyl-azetidine diamides were found to have potent inhibitory effects on MAGL. mdpi.com Another study focused on developing reversible MAGL inhibitors based on a piperazinyl azetidine (B1206935) scaffold, leading to the identification of compounds with IC50 values in the low nanomolar range (e.g., compound 10, IC50 = 4.2 nM; compound 15, IC50 = 4.6 nM) and excellent target selectivity. nih.gov The piperazine carbamate (B1207046) JZL184 is a well-known irreversible MAGL inhibitor with an IC50 of 8 nM. nih.gov Research has also identified piperazine and piperidine (B6355638) carboxamides and carbamates that act as potent and selective MAGL inhibitors or as dual inhibitors of MAGL and fatty acid amide hydrolase (FAAH) at nanomolar concentrations. researchgate.net

| Compound | Scaffold Type | IC50 (MAGL) | Inhibition Type |

| Compound 10 | Piperazinyl Azetidine | 4.2 nM | Reversible |

| Compound 15 | Piperazinyl Azetidine | 4.6 nM | Reversible |

| JZL184 | Piperidine Carbamate | 8 nM | Irreversible |

| JJKK-048 | Piperidine Triazole Urea | 0.36 nM | Not specified |

Tankyrase (TNKS) Inhibition for Wnt-Dependent Cancers

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is strongly linked to various cancers, particularly colorectal cancer (CRC). nih.govnih.gov Tankyrase (TNKS) enzymes act as negative regulators of the β-catenin destruction complex by promoting the degradation of the scaffolding protein AXIN. nih.gov Therefore, inhibiting tankyrase can stabilize AXIN, restore the function of the destruction complex, and reduce the levels of oncogenic β-catenin, making TNKS a promising therapeutic target for Wnt-dependent cancers. nih.govresearchgate.net

Tankyrase inhibitors (TNKSi) have emerged as a promising class of anticancer drugs. nih.gov Compounds such as XAV939 and its derivative WXL-8 have been shown to attenuate Wnt/β-catenin signaling and inhibit the growth of hepatocellular carcinoma (HCC) cells. researchgate.netamanote.com These inhibitors function by stabilizing AXIN levels, which in turn leads to a decrease in both total and nuclear β-catenin. researchgate.net In vivo studies using mouse xenograft models have demonstrated that intra-tumoral injections of these tankyrase inhibitors can significantly inhibit tumor growth. researchgate.net This research highlights tankyrase inhibition as a viable therapeutic strategy for treating cancers characterized by aberrant Wnt/β-catenin signaling. nih.govresearchgate.net

| Inhibitor | Action | Effect on Cancer Cells |

| XAV939 | Tankyrase Inhibition | Attenuates Wnt/β-catenin signaling, inhibits growth of hepatocellular carcinoma cells. researchgate.net |

| WXL-8 | Tankyrase Inhibition | Attenuates Wnt/β-catenin signaling, inhibits growth of hepatocellular carcinoma cells. researchgate.net |

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data linking the chemical compound “4-Methanesulfonyl-1,2-dimethylpiperazine” to the biological activities and receptor interactions outlined in the requested article structure.

Searches for inhibitory or modulatory effects of "this compound" on Aldehyde Dehydrogenase 1A (ALDH1A), Bruton's Tyrosine Kinase (BTK), Mitogen-Activated Protein Kinase (MAPK), and Angiotensin-I-Converting Enzyme (ACE) yielded no relevant results. Similarly, no studies detailing the compound's binding affinity, selectivity, or antagonism for Dopamine (B1211576) receptors (D1, D2, D4) or Serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) could be located in the public domain.

While the broader classes of piperazine derivatives and methanesulfonyl-containing compounds are subjects of extensive research in medicinal chemistry, the specific biological profile of "this compound" remains uncharacterized in the context of the requested topics.

Therefore, due to the lack of scientific evidence and in adherence with the strict requirement for factual accuracy, it is not possible to generate the requested article. The creation of content for the specified sections and subsections would necessitate the fabrication of data, which is contrary to the principles of scientific integrity.

Receptor Binding and Modulation Studies

Sigma-1 (σ1) Receptor Inhibitors for CNS and Cancer Therapy

No studies in the available scientific literature describe the activity of this compound as an inhibitor of the Sigma-1 (σ1) receptor. While Sigma receptors are recognized as potential targets for therapeutic intervention in central nervous system (CNS) disorders and cancer, research has focused on other distinct chemical entities. sigmaaldrich.commedchemexpress.comnih.gov There is currently no evidence to suggest that this compound has been investigated for its affinity or functional activity at this receptor.

Nicotinic Acetylcholine Receptor Modulators

There is no available research documenting the effects of this compound on nicotinic acetylcholine receptors (nAChRs). The modulation of nAChRs is a key mechanism for various therapeutic agents, but this specific compound does not appear in literature related to nAChR agonists, antagonists, or allosteric modulators. nih.govnih.gov

Modulation of Cellular Pathways and Processes

Wnt Pathway Modulation and its Therapeutic Implications

No published data exists to suggest that this compound modulates the Wnt signaling pathway. The Wnt pathway is crucial in embryogenesis and its dysregulation is implicated in various diseases, including cancer, making it an important therapeutic target. nih.govmdpi.comnih.gov However, there is no evidence of this specific compound being studied in the context of Wnt signaling.

Neurotransmitter Release Regulation

The role of this compound in the regulation of neurotransmitter release has not been described in the scientific literature. While various compounds can influence the complex process of synaptic vesicle fusion and neurotransmitter exocytosis, no such activity has been reported for this particular molecule.

Induction of Apoptosis in Cancer Cell Lines

Some studies have investigated the pro-apoptotic effects of novel piperazine derivatives in cancer cells. For instance, a compound designated as C505 has been shown to potently induce caspase-dependent apoptosis in cell lines such as K562 (leukemia), HeLa (cervical cancer), and AGS (gastric cancer). nih.gove-century.us This compound was identified from a high-throughput screening of a large compound library and demonstrated significant growth inhibition at sub-micromolar concentrations. nih.gove-century.usresearchgate.net

The reported GI50 values (concentration for 50% growth inhibition) for C505 were found to be highly potent:

| Cell Line | GI50 Value (µM) |

| K562 | 0.058 |

| AGS | 0.055 |

| HeLa | 0.155 |

Data sourced from a study on the piperazine derivative C505. nih.gove-century.us

Mechanistically, C505 was found to induce apoptosis by inhibiting multiple signaling pathways, including PI3K/AKT and BCR-ABL. nih.gov However, the precise chemical structure of C505 is not disclosed in these publications, and therefore it cannot be confirmed that C505 is this compound. Without this confirmation, the extensive findings related to C505 cannot be attributed to the subject of this article.

Inhibition of eIF4E Phosphorylation

There is no available scientific literature or research data describing the activity of this compound as an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) phosphorylation. General research indicates that the inhibition of eIF4E, often through blocking its phosphorylation by kinases such as MNK1/2, is a strategy explored in cancer therapeutics to control cap-dependent translation of oncogenic proteins. However, studies specifically linking this compound to this mechanism have not been found.

Antimicrobial and Antifungal Activity Research

No published studies, trials, or research findings were identified that have evaluated the antimicrobial or antifungal properties of this compound. While the broader class of piperazine derivatives has been investigated for a range of biological activities, including antimicrobial action, data specific to the this compound derivative is not present in the available literature. Therefore, no data tables or detailed research findings on its efficacy against bacterial or fungal strains can be provided.

Structure Activity Relationship Sar and Lead Optimization

Correlating Structural Modifications with Bioactivity and Selectivity

While specific biological activity data for "4-Methanesulfonyl-1,2-dimethylpiperazine" is not extensively reported in publicly available literature, the SAR of related N-sulfonylpiperazine analogs has been investigated in various contexts. These studies provide a framework for predicting how modifications to this specific molecule could influence its biological profile.

The 1,2-dimethyl substitution on the piperazine (B1678402) ring introduces stereochemical complexity and conformational constraints. The relative stereochemistry of these methyl groups (cis or trans) would dictate their spatial orientation (axial or equatorial), which in turn would affect how the molecule presents itself to a binding site. Studies on other piperazine-containing compounds have shown that such substitutions can be crucial for target engagement and selectivity. For example, in a series of multi-target antipsychotic agents, specific substitutions on the piperazine ring were essential for achieving the desired receptor affinity profile.

The table below illustrates the impact of structural modifications on the bioactivity of hypothetical analogs of "this compound," based on established SAR principles for related compounds.

| Compound | Modification from this compound | Predicted Impact on Bioactivity | Rationale |

| Analog A | Replacement of methanesulfonyl with a bulkier arylsulfonyl group | Potential increase or decrease in potency depending on the target's steric tolerance. May enhance selectivity. | The aryl group can introduce new interactions (e.g., pi-stacking) with the target protein. |

| Analog B | Removal of the 1,2-dimethyl groups | Increased conformational flexibility, which could lead to a loss of potency and selectivity. | The methyl groups may be crucial for maintaining an active conformation. |

| Analog C | Change in stereochemistry of the 1,2-dimethyl groups (e.g., cis to trans) | Likely to alter binding affinity and selectivity. | The spatial arrangement of the methyl groups is critical for optimal interaction with the target. |

| Analog D | Replacement of one methyl group with a larger alkyl chain | May probe the steric limits of the binding pocket. | Can lead to either improved or diminished activity depending on the size and shape of the target's active site. |

Rational Design Principles for Piperazine Derivatives

The design of piperazine derivatives, including N-sulfonylated analogs, is often guided by the desire to optimize interactions with specific biological targets. The piperazine scaffold can serve as a central core to which various pharmacophoric elements are attached, allowing for the precise positioning of these groups in three-dimensional space.

A key principle in the rational design of such compounds is the modulation of the physicochemical properties of the piperazine nitrogens. The introduction of the methanesulfonyl group at N4 of "this compound" is a clear example of this strategy. By rendering the N4 nitrogen non-basic, the molecule is likely to have improved oral bioavailability and metabolic stability, as the potential for ionization and interaction with metabolic enzymes at this position is reduced.

The 1,2-dimethyl substitution also plays a role in rational design. These groups can be used to probe specific pockets within a target's binding site and to introduce chirality, which can be critical for achieving selectivity against different receptor subtypes or isoforms.

Strategies for Enhancing Target Potency and Isoform Selectivity

Building on the principles of rational design, several strategies can be employed to enhance the potency and selectivity of compounds like "this compound."

One common approach is to introduce further substitutions on the piperazine ring or the methanesulfonyl group. For example, modifying the methyl group of the sulfonyl moiety could alter its electronic properties and steric bulk, leading to improved interactions with the target. Similarly, adding functional groups to the carbon atoms of the piperazine ring could create new hydrogen bonding or hydrophobic interactions.

Another strategy involves rigidification of the molecule. The inherent flexibility of the piperazine ring can sometimes be detrimental to potency and selectivity. The 1,2-dimethyl groups in "this compound" already impart a degree of conformational constraint. Further rigidification could be achieved through the development of bicyclic or bridged analogs, as will be discussed in a later section.

The table below summarizes strategies for enhancing the pharmacological profile of N-sulfonylpiperazine derivatives.

| Strategy | Description | Potential Outcome |

| Scaffold Decoration | Introduction of additional functional groups on the piperazine ring or sulfonyl moiety. | Increased potency and selectivity through new interactions with the target. |

| Conformational Constraint | Reducing the flexibility of the molecule through cyclization or the introduction of bulky groups. | Enhanced potency and selectivity by locking the molecule in its bioactive conformation. |

| Stereochemical Optimization | Synthesis and testing of individual stereoisomers. | Identification of the most active and selective isomer. |

| Pharmacophore Hybridization | Combining the N-sulfonylpiperazine scaffold with other known pharmacophores. | Development of multi-target ligands or compounds with novel mechanisms of action. |

Bioisosteric Replacements within the Piperazine Ring System

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in lead optimization. For "this compound," bioisosteric replacements could be considered for both the piperazine ring itself and its substituents.

The piperazine ring can be replaced by a variety of other cyclic diamines or related structures to modulate properties such as basicity, lipophilicity, and conformational preference. For instance, replacing the piperazine with a homopiperazine (B121016) (a seven-membered ring) could alter the distance and geometry between the nitrogen atoms, potentially leading to a different binding mode or selectivity profile.

The methanesulfonyl group is also amenable to bioisosteric replacement. A sulfonamide, for example, could introduce a hydrogen bond donor, which might be beneficial for target interaction. Other bioisosteres for the sulfonyl group include sulfoxides and phosphonates, each with distinct electronic and steric properties.

The following table provides examples of potential bioisosteric replacements for key moieties in "this compound."

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Piperazine | Homopiperazine | Alters the geometry and distance between nitrogen atoms. |

| Piperazine | Diazabicycloalkane | Introduces conformational rigidity. |

| Methanesulfonyl | Sulfonamide | Introduces a hydrogen bond donor. |

| Methanesulfonyl | Trifluoromethyl ketone | Mimics the electronic properties of the sulfonyl group. |

| Methyl (on piperazine) | Ethyl or other small alkyl groups | Probes steric tolerance at the binding site. |

Conformational Analysis of Piperazine Ring and its Impact on Ligand-Target Interactions

The piperazine ring typically adopts a chair conformation to minimize steric strain. In "this compound," the presence of the two methyl groups at the C1 and C2 positions significantly influences the conformational equilibrium. The relative orientation of these methyl groups (diaxial, diequatorial, or axial-equatorial) will depend on their stereochemistry (cis or trans).

Generally, substituents on a cyclohexane-like ring prefer to occupy the equatorial position to avoid steric clashes with other axial substituents (1,3-diaxial interactions). In the case of a trans-1,2-disubstituted piperazine, a diequatorial conformation is likely to be favored. For a cis-1,2-disubstituted piperazine, one methyl group would be axial and the other equatorial.

The N-methanesulfonyl group will also influence the ring's conformation. The bulky sulfonyl group will have its own steric demands and may affect the nitrogen inversion barrier. The precise conformational preference of "this compound" would likely be a complex interplay of these factors.

The conformation of the piperazine ring is critical for its interaction with a biological target. The spatial arrangement of the pharmacophoric groups attached to the piperazine scaffold is determined by the ring's conformation. A molecule that can readily adopt a conformation complementary to the binding site of a target protein is more likely to exhibit high potency. Therefore, understanding the conformational landscape of "this compound" is essential for rationalizing its biological activity and for designing more potent and selective analogs.

Development of Bicyclic and Bridged Piperazine Analogues for Improved Properties

To overcome the inherent flexibility of the piperazine ring and to explore novel chemical space, medicinal chemists often develop bicyclic and bridged analogues. These rigidified structures can offer several advantages, including improved potency, enhanced selectivity, and better metabolic stability.

For "this compound," a bicyclic analogue could be conceptualized by bridging the carbon atoms of the piperazine ring. For example, an ethylene (B1197577) bridge between C2 and C5 would create a diazabicyclo[2.2.2]octane system. Such a modification would lock the piperazine ring into a specific conformation, which could be highly beneficial if that conformation is the one recognized by the biological target.

Bridged piperazines can also be designed to mimic specific turn structures in peptides or to orient substituents in a precise manner. The development of such analogues of "this compound" would be a logical step in a lead optimization campaign, provided that the initial compound shows promising biological activity.

Applications in Drug Discovery and Medicinal Chemistry

Piperazine (B1678402) Derivatives as Versatile Building Blocks in Organic Synthesis

Piperazine and its derivatives are fundamental building blocks in organic synthesis, particularly within the pharmaceutical industry. cdhfinechemical.com Their unique structure, a six-membered ring with two opposing nitrogen atoms, allows for diverse chemical modifications, making them ideal starting materials or intermediates for a wide range of molecules. nih.govabilogic.com

Piperazine-based synthons are frequently used to introduce specific properties into a final drug molecule, such as improving solubility and bioavailability or acting as a scaffold to correctly orient other functional groups. mdpi.com A common strategy in multi-step syntheses involves using a protected form of piperazine, such as 1-BOC-piperazine. The BOC (tert-butoxycarbonyl) group temporarily blocks one nitrogen atom, allowing chemists to perform reactions selectively at the other nitrogen. abilogic.com This control is crucial for constructing complex pharmaceutical agents. abilogic.com The chemical reactivity of these piperazine-based building blocks facilitates their efficient insertion into target molecules. mdpi.com

The piperazine scaffold is integral to the synthesis of complex organic structures, including macrocycles and ligands for metal complexes. rsc.orgnih.gov Its ability to be substituted at the nitrogen atoms makes it a unique and versatile component for creating molecules with specific binding possibilities. rsc.org Modern synthetic methods, such as palladium-catalyzed reactions and visible-light-promoted protocols, have further expanded the ability to create highly substituted and functionalized piperazine derivatives for use in sophisticated molecular architectures. organic-chemistry.org These advanced synthetic routes enable the creation of novel compounds with potential applications in catalysis and materials science, in addition to medicine. rsc.org

Beyond pharmaceuticals, piperazine derivatives are crucial in various industrial applications. They serve as raw materials in the manufacturing of plastics, resins, pesticides, and brake fluid. ontosight.aichemicalbook.com In the agrochemical sector, piperazine derivatives are used in formulations for pesticides, insecticides, and fungicides to protect crops. cognitivemarketresearch.comcognitivemarketresearch.com They are also employed in the production of polyamide resins used in coatings, adhesives, and printing inks, as well as in epoxy curing agents that enhance the performance of coatings and laminates. moltuslab.com

Development of Therapeutic Agents for Diverse Disease Areas

The piperazine moiety is a key component in numerous blockbuster drugs and is a focal point of research for developing new treatments for a wide spectrum of diseases. mdpi.com Its derivatives have shown a broad range of therapeutic activities, including anticancer, antidepressant, antimalarial, and antipsychotic properties. mdpi.comresearchgate.net

Arylpiperazines and other piperazine derivatives have garnered significant attention in cancer research due to their potential as scaffolds for developing potent anticancer agents. mdpi.com These compounds exhibit cytotoxic effects against various cancer cells and can interact with multiple molecular targets involved in cancer progression. mdpi.comresearchgate.net Research has demonstrated that piperazine derivatives can be highly effective against several types of cancer. mdpi.com

For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative activity across the NCI-60 panel of human tumor cell lines. nih.govcancer.gov Specific derivatives have demonstrated potent growth inhibition at low micromolar concentrations against breast cancer, non-small cell lung cancer, and colon cancer cell lines. mdpi.comnih.gov

Below is a summary of the in vitro antiproliferative activity of selected piperazine derivatives against various human cancer cell lines.

Piperazine derivatives are promising lead molecules for the development of therapeutic agents for neurodegenerative conditions like Alzheimer's disease. nih.govelsevierpure.com Alzheimer's is a devastating disorder characterized by amyloid deposits, neurofibrillary tangles, and progressive cognitive decline. researchgate.net

Research suggests that piperazine and its derivatives can offer neuroprotective effects. nih.gov For example, studies have shown that piperazine can potentiate TRPC6 channels, which play a role in memory formation, and protect dendritic spines from amyloid toxicity. nih.govnih.gov Certain multi-target piperazine derivatives have been synthesized that not only inhibit the aggregation of amyloid-beta (Aβ) peptides but also prevent the phosphorylation of Tau protein, another key factor in Alzheimer's pathology. researchgate.net In animal models of Alzheimer's, these compounds have been shown to improve memory functions and prevent cognitive impairment. nih.govresearchgate.net

The table below highlights key research findings on the application of piperazine derivatives in models of neurodegenerative disorders.

Antihypertensive Agents

While specific studies on 4-Methanesulfonyl-1,2-dimethylpiperazine as an antihypertensive agent are not prominent in publicly available research, the broader class of piperazine derivatives has been a cornerstone in the development of cardiovascular drugs. The structural features of piperazine allow for its incorporation into molecules that can interact with various targets involved in blood pressure regulation. For instance, piperazine-containing compounds have been designed as antagonists for receptors implicated in vasoconstriction. The ability to substitute at the 1 and 4 positions of the piperazine ring allows for the precise orientation of pharmacophoric groups to achieve desired receptor interactions.

Antipsychotic and Antidepressant Agents

Piperazine derivatives are a well-established class of compounds in the treatment of central nervous system disorders. researchgate.net Many antipsychotic and antidepressant drugs incorporate a piperazine moiety, which often plays a crucial role in their interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.goveurekaselect.com The nitrogen atoms of the piperazine ring can be protonated at physiological pH, facilitating interactions with anionic sites on these receptors. The substitution pattern on the piperazine ring significantly influences the receptor binding profile and pharmacological activity. For example, arylpiperazine derivatives are known to exhibit high affinity for various serotonin and dopamine receptor subtypes, a key characteristic for atypical antipsychotics. researchgate.net The development of new antipsychotic agents often involves the synthesis and evaluation of novel piperazine derivatives to optimize efficacy and minimize side effects. drugbank.com

Analgesic and Narcotic Agonist/Antagonist Development

The piperazine scaffold has been utilized in the design of novel analgesic agents. nih.gov Researchers have synthesized and evaluated various piperazine derivatives for their potential to modulate pain pathways. Some of these compounds have shown promising antinociceptive properties in preclinical models. mdpi.com The mechanism of action for these analgesic effects can vary, with some derivatives interacting with opioid receptors. For instance, the modification of the piperazine structure can lead to compounds with agonist or antagonist activity at mu-opioid receptors, highlighting the versatility of this scaffold in pain management research. The synthesis of thiazole-piperazine derivatives has been explored, with some compounds demonstrating significant antinociceptive activity potentially mediated by the opioidergic system. mdpi.com

Anthelmintic, Antibacterial, Antifungal, and Antimalarial Agents

The piperazine core is a key pharmacophore in a variety of antimicrobial agents. researchgate.net Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogens.

Antibacterial and Antifungal: Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial and antifungal properties. researchgate.netnih.govmdpi.com The introduction of different substituents onto the piperazine ring has led to the discovery of compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijcmas.com For example, novel piperazine molecules have shown potent bactericidal activities against clinically relevant strains like MRSA. ijcmas.com

Antimalarial: The development of new antimalarial drugs is a global health priority, and piperazine-containing compounds have emerged as a promising area of research. Sulfonylpiperazine compounds, for instance, have been shown to prevent the invasion of red blood cells by Plasmodium falciparum by interfering with actin-1/profilin dynamics. nih.gov

The table below summarizes the antimicrobial activity of selected piperazine derivatives from various studies.

| Compound Class | Target Organism | Observed Activity |

| N-alkyl and N-aryl piperazines | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Significant antibacterial activity |

| Piperazines with 1,3,4-thiadiazole (B1197879) moiety | E. coli | Significant antibacterial activity |

| Sulfonylpiperazine compounds | Plasmodium falciparum | Inhibition of red blood cell invasion |

| Novel piperazine derivatives | MRSA, Shigella flexineri | Potent bactericidal activity |

Antiviral Agents (e.g., SARS-CoV-2, HCV)

The piperazine scaffold is present in several approved antiviral drugs and continues to be a focus of research for new antiviral therapies. arabjchem.org Piperazine derivatives have been investigated for their activity against a range of viruses, including SARS-CoV-2 and Hepatitis C virus (HCV).

SARS-CoV-2: In the search for effective treatments for COVID-19, researchers have synthesized and screened piperazine-based compounds for their ability to inhibit key viral proteins, such as the main protease (Mpro). nih.gov Molecular hybridization approaches have been used to develop novel piperazine-containing molecules with potential anti-SARS-CoV-2 activity. mdpi.com

HCV: Several studies have focused on the development of piperazine derivatives as inhibitors of HCV replication. researchgate.net For example, piperazine-containing compounds have been identified as inhibitors of the HCV NS3 helicase. Some drugs originally developed as HCV protease inhibitors, which may contain piperazine-like structures, have been investigated for their potential to inhibit SARS-CoV-2 proteases. ucdavis.edu

Anti-Autoimmune Disease Agents

The role of piperazine derivatives in the treatment of autoimmune diseases is an emerging area of research. The anti-inflammatory properties of some piperazine compounds suggest their potential utility in modulating the immune response. For example, piperazine ferulate has been shown to inhibit inflammatory signaling pathways implicated in diabetic nephropathy, a condition with an autoimmune component. nih.gov GPR4 receptor modulators containing a piperazine scaffold are also being investigated for their potential in treating autoimmune and inflammatory diseases.

Lead Optimization Campaigns in Drug Development

The piperazine moiety is frequently incorporated into molecules during lead optimization campaigns to improve their pharmacological and pharmacokinetic properties. mdpi.com Its ability to enhance aqueous solubility and act as a linker between different pharmacophoric groups makes it a valuable tool for medicinal chemists.

Development of Diagnostic Agents (e.g., PET Tracers)

Based on the current scientific literature, there is no available information on the development or application of this compound as a diagnostic agent, such as a Positron Emission Tomography (PET) tracer.

Research into PET tracers often involves the modification of known biologically active molecules to incorporate a positron-emitting radionuclide. While various piperazine derivatives have been investigated for this purpose, targeting a range of receptors and enzymes in the body, specific studies detailing the radiolabeling of this compound and its evaluation for diagnostic imaging are not present in the available data.

The development of a PET tracer typically involves several stages, including:

Target Selection: Identifying a biologically relevant target (e.g., a receptor, enzyme, or transporter) that is implicated in a disease state.

Lead Compound Identification: Selecting a compound with high affinity and selectivity for the target.

Radiolabeling: Synthesizing a version of the lead compound that includes a positron-emitting isotope, such as Carbon-11 or Fluorine-18.

Preclinical Evaluation: Assessing the radiolabeled compound's properties in vitro and in vivo, including its stability, biodistribution, and ability to image the intended target in animal models.

While the broader class of piperazines has been explored in this context, the specific compound this compound has not been identified in the literature as a candidate for such diagnostic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.